4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring, a fluorophenyl group, and a cyclopenta[d]pyrimidine core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multiple steps, including the formation of the piperazine ring and the attachment of the fluorophenyl and phenyl groups. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, NaBH4 for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMF or dichloromethane (DCM) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while nucleophilic substitution can introduce various alkyl or aryl groups onto the molecule .
Scientific Research Applications
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the target, thereby blocking its activity . Molecular docking studies have shown that the binding site of the compound may differ from that of other conventional inhibitors, highlighting its unique mode of action .
Comparison with Similar Compounds
Similar Compounds
4-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound that acts as an inhibitor of human equilibrative nucleoside transporters.
Uniqueness
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets.
Properties
IUPAC Name |
4-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4/c25-20-9-4-6-18(16-20)17-28-12-14-29(15-13-28)24-21-10-5-11-22(21)26-23(27-24)19-7-2-1-3-8-19/h1-4,6-9,16H,5,10-15,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCWRTNLNPMDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)CC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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